Ethyl 2-amino-3-bromo-5-chlorobenzoate
Description
Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS No. 1315366-56-3) is a halogenated benzoate ester derivative with the molecular formula C₉H₉BrClNO₂ and a molecular weight of 278.53 g/mol . The compound features an ethyl ester group, an amino substituent at position 2, bromine at position 3, and chlorine at position 5 on the benzene ring. This unique substitution pattern distinguishes it from simpler benzoate esters and enables diverse reactivity, particularly in pharmaceutical and agrochemical synthesis.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-bromo-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCQHMOWJBMTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Halogenation and Amination from Benzoic Acid Derivatives
A plausible route involves starting from a benzoic acid derivative, followed by sequential nitration, halogenation, reduction, and esterification steps:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Nitration | Introduction of nitro group at position 2 or 3 on benzoic acid derivative | Controlled nitration using nitric acid, controlling temperature and concentration |
| 2 | Halogenation | Chlorination and bromination at desired positions | Use of chlorinating agents (e.g., N-chlorosuccinimide) and brominating agents (e.g., N-bromosuccinimide) |
| 3 | Reduction | Reduction of nitro group to amino group | Catalytic hydrogenation (Pd/C) or chemical reduction (SnCl2, Fe/HCl) |
| 4 | Esterification | Formation of ethyl ester from benzoic acid derivative | Acid catalysis or Fischer esterification with ethanol |
This route requires careful control of reaction conditions to avoid over-halogenation or deamination.
Specific Halogenation via N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS)
A more targeted halogenation approach uses NCS and NBS as halogen sources under mild conditions:
- Starting from ethyl 2-amino-5-bromobenzoate, chlorination at the 3-position can be carried out using NCS in solvents such as N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), sulfolane, or dimethyl sulfoxide (DMSO).
- The reaction is typically catalyzed by benzoyl peroxide and conducted at 90-110 °C for 1-2 hours.
- This method yields this compound with high purity and yield (up to ~87.7%).
The reaction scheme can be summarized as:
$$
\text{Ethyl 2-amino-5-bromobenzoate} + \text{NCS} \xrightarrow[\text{benzoyl peroxide}]{\text{DMF, 100 °C}} \text{this compound}
$$
This approach benefits from readily available reagents, moderate reaction times, and environmentally friendlier conditions compared to traditional halogenation methods involving chlorine gas.
Oxidative Ring-Opening of 3-Aminoindazoles to 2-Aminobenzoates
Recent literature reports a novel method involving oxidative ring-opening of 3-aminoindazoles to synthesize 2-aminobenzoates, which can be adapted for halogenated derivatives:
- The reaction employs N-bromosuccinimide (NBS) and cerium ammonium nitrate (CAN) or potassium persulfate (K2S2O8) as oxidants.
- The reaction is performed in alcohol solvents (e.g., ethanol, ethylene glycol derivatives) at room temperature or moderate heating.
- This method allows direct conversion of halogenated 3-aminoindazoles to the corresponding this compound derivatives in a one-pot reaction with good yields.
Example reaction conditions:
| Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| 3-Aminoindazole derivative + NBS + CAN | Ethanol or ROH | RT | 15 hours | Air atmosphere, sealed tube |
| 3-Aminoindazole derivative + NBS + K2S2O8 | Ethanol or ROH | 60 °C | 16 hours | Air atmosphere, sealed tube |
This method is advantageous for its mild conditions and direct functionalization but requires availability of the appropriate 3-aminoindazole precursors.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Environmental Impact |
|---|---|---|---|---|
| Multi-step nitration, halogenation, reduction, esterification | Well-established, flexible for substitutions | Multi-step, requires careful control, moderate yield | 60-70 | Moderate, uses hazardous reagents |
| Halogenation with NCS/NBS + benzoyl peroxide | High selectivity, good yields, moderate conditions | Requires handling of peroxides, moderate temperature | 80-88 | Lower impact, avoids chlorine gas |
| Oxidative ring-opening of 3-aminoindazoles | One-pot, mild conditions, direct synthesis | Requires specific precursors, longer reaction times | Moderate to high | Mild, uses common oxidants |
Summary of Key Research Findings
- The synthesis of this compound is achievable through selective halogenation of ethyl 2-amino-5-bromobenzoate using N-chlorosuccinimide under catalytic conditions, yielding a high purity product suitable for further applications.
- Alternative oxidative ring-opening methods offer innovative routes but depend on precursor availability and may involve longer reaction times.
- The choice of preparation method depends on the availability of starting materials, desired scale, and environmental considerations.
Data Table: Typical Reaction Conditions and Yields
| Step/Reaction | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Nitration | HNO3 (60-75%) | — | Controlled (0-50) | 1-2 | — | — | For nitrobenzoic acid intermediates |
| Reduction | Pd/C, H2 | Ethanol | 50 | 2 | 98.6 | 99.2 | High purity amino intermediate |
| Chlorination (NCS + BPO) | NCS, benzoyl peroxide (1-2%) | DMF, DMAc, DMSO, sulfolane | 90-110 | 1-2 | 87.7 | 99.5 | Selective chlorination at position 3 |
| Bromination (NBS) | NBS | Alcohol (ROH) | RT to 60 | 15-16 | Moderate | — | Used in ring-opening synthesis |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-bromo-5-chlorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction reactions can convert it to different amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce nitrobenzoates .
Scientific Research Applications
Ethyl 2-amino-3-bromo-5-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-bromo-5-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substitutional Differences
The compound is compared to structurally analogous halogenated benzoates (Table 1), which differ in ester groups, halogen positions, or the presence/absence of the amino group. Key analogs include:
| Compound Name | CAS No. | Molecular Formula | Substituent Positions (Benzene Ring) | Ester Group | Similarity Score |
|---|---|---|---|---|---|
| Ethyl 2-amino-3-bromo-5-chlorobenzoate | 1315366-56-3 | C₉H₉BrClNO₂ | 2-NH₂, 3-Br, 5-Cl | Ethyl | Reference |
| Ethyl 2-bromo-3-chlorobenzoate | 27007-53-0 | C₉H₈BrClO₂ | 2-Br, 3-Cl | Ethyl | 0.96 |
| Methyl 2-bromo-5-chlorobenzoate | 57381-62-1 | C₈H₆BrClO₂ | 2-Br, 5-Cl | Methyl | 0.94 |
| Methyl 2-bromo-4-chlorobenzoate | 690260-91-4 | C₈H₆BrClO₂ | 2-Br, 4-Cl | Methyl | 0.92 |
Table 1: Structural comparison of this compound with analogs (similarity scores from ).
Key Observations:
Amino Group Influence: The amino group at position 2 in the target compound introduces nucleophilic reactivity, enabling coupling reactions (e.g., amidation, diazotization), which are absent in analogs lacking this group .
Halogen Positioning : Bromine at position 3 and chlorine at position 5 create steric and electronic effects distinct from analogs like Methyl 2-bromo-4-chlorobenzoate (Br at 2, Cl at 4). These differences influence regioselectivity in further substitution reactions .
Physical and Spectroscopic Properties
While specific data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:
- Molecular Weight : The target compound (278.53 g/mol) is heavier than analogs like Methyl 2-bromo-5-chlorobenzoate (249.49 g/mol), likely reducing volatility .
- Crystallography: Structural elucidation via X-ray diffraction (using SHELX software, as in ) would reveal distinct crystal packing compared to analogs due to hydrogen bonding from the amino group.
Biological Activity
Ethyl 2-amino-3-bromo-5-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Ethyl group : Enhances lipophilicity and solubility.
- Amino group : Capable of forming hydrogen bonds, influencing biological interactions.
- Bromo and chloro substituents : These halogens can participate in halogen bonding, affecting binding affinity to biological targets.
The presence of these functional groups allows the compound to interact with various biomolecules, including enzymes and receptors, which is critical for its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on proteins, while the halogen atoms may enhance binding through halogen interactions. This dual functionality enables the compound to modulate biological pathways effectively.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of certain bacterial strains, suggesting its potential use in treating infections.
- Enzymatic Interactions : The compound has been studied for its ability to interact with specific enzymes. For example, it may act as an inhibitor or activator depending on the target enzyme, which can influence metabolic pathways.
- Cytotoxic Effects : Preliminary studies have suggested that this compound may possess cytotoxic effects against cancer cell lines. This suggests a potential role in cancer therapy, although further research is needed to elucidate the mechanisms involved.
Data Table: Biological Activity Summary
| Biological Activity | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Interaction | Modulation of enzymatic activity | |
| Cytotoxicity | Effects on cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a promising lead for further development as an antimicrobial agent.
Case Study 2: Enzymatic Modulation
Another study focused on the interaction of this compound with cytochrome P450 enzymes. The compound was found to act as a competitive inhibitor, affecting drug metabolism pathways. This finding underscores its potential implications in pharmacology and toxicology.
Q & A
Q. How can researchers synthesize this compound from precursor benzoic acid derivatives?
- Methodology : A typical route involves: (i) Bromination of 5-chloro-2-aminobenzoic acid using NBS (N-bromosuccinimide) in DMF. (ii) Esterification with ethanol via Fischer-Speier reaction (H₂SO₄ catalyst). Monitor regioselectivity using TLC and confirm purity via HPLC (>95% by area normalization). Similar protocols are validated for halogenated benzoate analogs .
Advanced Research Questions
Q. How can regioselective functionalization of the amino group be achieved in this compound without interference from bromo or chloro substituents?
- Methodology : Employ protecting groups (e.g., Boc or Fmoc) for the amino group during subsequent reactions. For example, use di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis. After protection, perform cross-coupling reactions (e.g., Suzuki-Miyaura) on the bromo substituent. Deprotection with TFA yields the free amine. Kinetic studies and DFT calculations can optimize reaction pathways .
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in hydrogen-bonding networks?
- Methodology : Use SHELXL for crystal structure refinement, focusing on hydrogen-bonding patterns (e.g., N-H···O interactions). Apply graph-set analysis (as per Etter’s rules) to classify motifs (e.g., D, R₂²(8)). For ambiguous electron density, employ TWINABS to handle twinning or use high-resolution synchrotron data. Cross-validate with Hirshfeld surface analysis .
Q. How do substituent effects (Br, Cl, NH₂) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : Perform Hammett σ analysis to quantify electronic effects. The chloro group (meta-directing) deactivates the ring, while the amino group (para/ortho-directing) enhances reactivity. Bromo substituents act as leaving groups in NAS. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) and computational modeling (DFT) can predict regioselectivity .
Q. What experimental designs are recommended to assess the compound’s potential bioactivity against enzyme targets?
- Methodology : (i) Molecular docking to predict binding affinity with enzymes (e.g., kinases, oxidoreductases). (ii) In vitro assays (e.g., fluorescence-based inhibition assays) with purified enzymes. (iii) Cellular penetration studies using LC-MS to quantify intracellular concentrations, leveraging the lipophilicity imparted by halogen substituents. Compare results with analogs lacking the amino group to isolate its role .
Data Analysis and Troubleshooting
Q. How should researchers address low yields in the synthesis of this compound due to competing side reactions?
- Methodology : (i) Optimize reaction stoichiometry (e.g., limit excess brominating agents to reduce di-substitution). (ii) Use flow chemistry to control exothermic reactions. (iii) Employ DoE (Design of Experiments) to identify critical parameters (temperature, solvent polarity). (iv) Characterize byproducts via GC-MS or MALDI-TOF to adjust reaction pathways .
Q. What analytical approaches distinguish between polymorphic forms of this compound in crystallography studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
